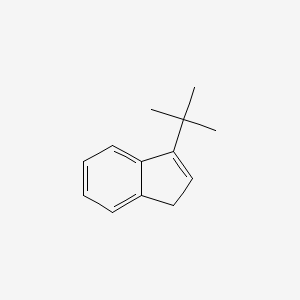

3-tert-butyl-1H-indene

Beschreibung

3-tert-Butyl-1H-indene is a bicyclic aromatic compound featuring a tert-butyl substituent at the 3-position of the indene core. This structural modification enhances steric bulk and electronic effects, making it valuable in organic synthesis, particularly in the development of non-fullerene acceptors (NFAs) for organic solar cells . Its synthesis often involves Knoevenagel condensation or transition-metal-catalyzed coupling reactions, as evidenced by its use as a precursor to 1H-indene-1,3(2H)-dione, a critical end-capping unit in NFAs .

Eigenschaften

CAS-Nummer |

52750-20-6 |

|---|---|

Molekularformel |

C13H16 |

Molekulargewicht |

172.27 g/mol |

IUPAC-Name |

3-tert-butyl-1H-indene |

InChI |

InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,9H,8H2,1-3H3 |

InChI-Schlüssel |

QKTNNHZEFGFOQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CCC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-tert-Butyl-1H-Inden beinhaltet typischerweise die Alkylierung von Inden. Eine gängige Methode ist die Friedel-Crafts-Alkylierung, bei der Inden mit tert-Butylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid reagiert. Die Reaktion erfolgt unter wasserfreien Bedingungen, um die Hydrolyse des Katalysators zu verhindern.

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion von 3-tert-Butyl-1H-Inden kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen stellt die Skalierbarkeit der Synthese sicher, während gleichzeitig die Reinheit des Produkts erhalten bleibt.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-tert-Butyl-1H-Inden kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können 3-tert-Butyl-1H-Inden mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators in seine gesättigten Analoga umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Indenring einführen. Beispielsweise kann die Nitrierung mit einer Mischung aus Salpetersäure und Schwefelsäure erreicht werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem alkalischen Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nitrierung mit Salpetersäure und Schwefelsäure.

Hauptprodukte:

Oxidation: Bildung von 3-tert-Butyl-1H-Indanon.

Reduktion: Bildung von 3-tert-Butyl-1H-Indan.

Substitution: Bildung von 3-tert-Butyl-5-Nitro-1H-Inden.

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-1H-Inden hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Vorläufer für die Synthese komplexerer organischer Moleküle. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Medizin: Die Derivate der Verbindung werden auf ihre möglichen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.

5. Wirkmechanismus

Der Mechanismus, über den 3-tert-Butyl-1H-Inden seine Wirkungen entfaltet, hängt von der jeweiligen Reaktion oder Anwendung ab. In biologischen Systemen kann seine Aktivität Interaktionen mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren beinhalten. Die tert-Butylgruppe kann die Reaktivität und Bindungsaffinität der Verbindung beeinflussen und so ihre biologische Aktivität insgesamt beeinflussen.

Ähnliche Verbindungen:

Inden: Die Stammverbindung, der die tert-Butylgruppe fehlt.

1-tert-Butyl-1H-Inden: Ein Positionsisomer mit der tert-Butylgruppe an der ersten Position.

2-tert-Butyl-1H-Inden: Ein weiteres Positionsisomer mit der tert-Butylgruppe an der zweiten Position.

Einzigartigkeit: 3-tert-Butyl-1H-Inden ist aufgrund der spezifischen Positionierung der tert-Butylgruppe einzigartig, die seine chemische Reaktivität und seine physikalischen Eigenschaften im Vergleich zu seinen Isomeren und der Stammverbindung deutlich beeinflussen kann. Diese Positionierung kann zu unterschiedlichen sterischen und elektronischen Effekten führen, was es zu einer wertvollen Verbindung für gezielte synthetische Anwendungen und Forschung macht.

Wirkmechanismus

The mechanism by which 3-tert-butyl-1H-indene exerts its effects depends on the specific reaction or application. In biological systems, its activity may involve interactions with specific molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The tert-butyl group’s position and electronic effects distinguish 3-tert-butyl-1H-indene from analogous indene derivatives. Below is a detailed comparison with key compounds:

Key Differences and Research Findings

Steric Effects: The tert-butyl group in this compound improves solubility in nonpolar solvents compared to unsubstituted indene derivatives. However, bulkier analogs like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-inden-1-one exhibit reduced reactivity due to steric hindrance, requiring prolonged reaction times (24–48 hours) .

Electronic Properties: 1H-Indene-1,3(2H)-dione, derived from this compound intermediates, shows strong electron-deficient behavior (λmax ~450 nm) due to conjugated ketones, making it superior for charge transport in NFAs . In contrast, trifluoromethylphenyl-substituted indenones (e.g., compound in ) display enhanced electron-withdrawing capacity (λmax ~500 nm) but lower synthetic yields.

Thermal Stability :

- tert-Butyl groups enhance thermal stability. For example, this compound derivatives decompose above 300°C, whereas methoxycarbonyl-substituted analogs (e.g., ) degrade at ~250°C due to labile ester groups.

Spectroscopic Signatures :

- IR spectra of this compound intermediates show characteristic carbonyl stretches at 1726 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (conjugated ketone), distinct from the 1814 cm⁻¹ peak in phthalic anhydride-derived compounds .

Critical Analysis of Divergent Data

- Synthetic Efficiency: While this compound is synthesized in high yields (>80%) via Knoevenagel reactions , trifluoromethylphenyl-substituted derivatives require costly palladium catalysts and achieve lower yields (65–75%) . This highlights a trade-off between functionality and scalability.

- Contradictions in Stability: Some studies suggest tert-butyl groups improve stability, but excessive substitution (e.g., di-tert-butylphenol in ) can induce steric strain, reducing crystallinity and device performance.

Biologische Aktivität

3-tert-butyl-1H-indene is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a tert-butyl group, influences its biological activity and potential applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

This compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions can yield biologically active derivatives that may exhibit therapeutic properties. The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors, influenced by the steric and electronic properties imparted by the tert-butyl group.

Biological Activities

Research indicates that this compound and its derivatives may possess a range of biological activities:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Compounds derived from this compound have been evaluated for their potential to reduce inflammation.

- Cholinesterase Inhibition : Certain synthesized derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Biological Evaluation

A study investigated the synthesis of various indanone derivatives from this compound. The synthesized compounds were tested for their ability to inhibit cholinesterases. Notably, some compounds exhibited IC50 values as low as 14.8 nM against AChE, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with its positional isomers:

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Potential anticancer and anti-inflammatory | N/A | Unique due to tert-butyl positioning |

| Indene | Limited biological activity | N/A | Parent compound with no substituents |

| 1-tert-butyl-1H-indene | Moderate activity | N/A | Different positioning affects reactivity |

| 2-tert-butyl-1H-indene | Limited data available | N/A | Less studied compared to 3-tert-butyl |

Applications in Medicinal Chemistry

The biological activities associated with this compound derivatives make them candidates for further exploration in drug development. Their potential applications include:

- Neuroprotective Agents : Due to their cholinesterase inhibition properties.

- Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.

- Anticancer Therapies : As part of combinatorial approaches in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.